BenchChemオンラインストアへようこそ!

Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate

CCR5 antagonist HIV entry inhibitor chemokine receptor

Procure this disubstituted piperidine for your CNS or CCR5-targeted drug discovery program. Its unique 1-benzoyl-4-hydroxy-3-carboxylate scaffold is validated for cocaine antagonist SAR studies and can be enantiomerically resolved using pig liver esterase, providing both stereoisomers without costly asymmetric synthesis. The scaffold's documented in vivo CAR blockade adds functional relevance, de-risking your lead optimization pipeline. Choose a batch that guarantees high purity for reproducible enzymatic selectivity and binding assays.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 5435-00-7
Cat. No. B11949154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate
CAS5435-00-7
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CCC1O)C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H19NO4/c1-2-20-15(19)12-10-16(9-8-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3
InChIKeyMAOBVTCJGRMVIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzoyl-4-Hydroxypiperidine-3-Carboxylate (CAS 5435-00-7): Core Chemical Identity and Procurement Classification


Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate (CAS 5435-00-7, molecular formula C15H19NO4, molecular weight 277.32) is a disubstituted piperidine derivative bearing a benzoyl group at the N1 position, a hydroxyl group at the C4 position, and an ethyl carboxylate moiety at the C3 position . The compound contains two chiral centers (C3 and C4) and is generally supplied as a racemic mixture . This compound serves as a key synthetic intermediate in medicinal chemistry programs, particularly those targeting cocaine antagonist scaffolds and chiral 3,4-disubstituted piperidine building blocks [1].

Ethyl 1-Benzoyl-4-Hydroxypiperidine-3-Carboxylate: Why Simple In-Class Analogs Cannot Substitute in Controlled Experimental Frameworks


Piperidine derivatives bearing N-benzoyl and C3/C4 oxygenated substituents exhibit pronounced differences in pharmacological activity, physicochemical behavior, and synthetic utility depending on subtle structural variations [1]. Specifically, ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate distinguishes itself from closely related analogs through its distinct substitution pattern (1-benzoyl, 4-hydroxy, 3-carboxylate ethyl ester), which confers unique chiral recognition properties in enzymatic resolution systems and distinct biological target profiles compared to alternative N-substituents (e.g., N-benzyl, N-alkyl) or alternative C3/C4 oxidation states [2]. The presence of both a hydroxyl group and an ester on adjacent carbons creates a stereochemically defined scaffold that is not interchangeable with mono-substituted piperidines or piperidines bearing alternative protecting groups [3]. Consequently, generic substitution with superficially similar piperidine carboxylates risks compromising enantioselectivity, synthetic yield, or biological outcome in established protocols.

Ethyl 1-Benzoyl-4-Hydroxypiperidine-3-Carboxylate: Quantified Differential Evidence Against Key Comparators


Comparative Bioactivity Profiling: CCR5 Antagonism Versus Class-Average and Specific In-Class Analogs

Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate has been identified through preliminary pharmacological screening as a CCR5 antagonist [1]. This represents a mechanistically defined biological activity that differentiates it from the broader class of piperidine derivatives, many of which lack reported CCR5 affinity. In comparative terms, this compound's activity places it within a specialized subset of 4-hydroxypiperidine-based CCR1/CCR5 ligands, distinguishing it from simpler piperidine carboxylates that primarily target opioid receptors or lack chemokine receptor modulation activity [2].

CCR5 antagonist HIV entry inhibitor chemokine receptor

Receptor Binding Profile: Opioid Receptor Affinity Differentiation from Class Baseline

Quantitative binding data from ChEMBL indicates that ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate exhibits measurable but moderate affinity for human κ-opioid receptor (OPRK) with a pKi value of 4.91, and for human μ-opioid receptor (OPRM) with a pKi of 4.84 [1]. This dual κ/μ affinity profile contrasts with many N-alkyl or N-benzyl piperidine analogs that often display higher μ-selectivity or lack κ-affinity altogether [2]. The benzoyl substitution pattern may contribute to this balanced receptor interaction profile.

opioid receptor pKi receptor binding SAR

In Vivo Functional Activity: Conditioned Avoidance Response (CAR) Blockade in Rat Model

The compound has documented functional activity in the conditioned avoidance response (CAR) assay in rats, a well-established preclinical model for antipsychotic efficacy [1]. This in vivo behavioral endpoint provides a direct, translatable measure of CNS activity that is absent from most untested or in vitro-only piperidine carboxylates. The CAR blockade readout distinguishes this compound from analogs that may bind receptors in vitro but fail to demonstrate functional CNS penetration and behavioral effects in whole-animal systems.

antipsychotic conditioned avoidance response in vivo pharmacology CAR

Enzymatic Resolution Efficiency: PLE-Catalyzed Hydrolysis for Enantiomerically Pure Building Blocks

The 1-benzoyl-4-hydroxy-3-carboxylate scaffold is directly amenable to pig liver esterase (PLE)-mediated resolution, enabling procurement of enantiomerically pure 4-hydroxy-3-carbomethoxypiperidines and 4-benzoyloxy-3-carbomethoxypiperidines [1]. The enzyme demonstrates good chemo- and enantioselective discrimination between the carbomethoxy and benzoate ester groups, with the benzoate ester being more readily hydrolyzed [2]. This stereoselective resolution capability is critical for cocaine antagonist development, where stereochemistry profoundly influences biological response in terms of activity and selectivity [3].

enzymatic resolution pig liver esterase chiral synthesis cocaine antagonist

Ethyl 1-Benzoyl-4-Hydroxypiperidine-3-Carboxylate: Validated Application Scenarios Based on Differential Evidence


Cocaine Antagonist Lead Optimization and Chiral Building Block Synthesis

Researchers developing cocaine antagonists for substance abuse treatment can employ ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate as a key intermediate. The compound's 1-benzoyl-4-hydroxy-3-carboxylate scaffold represents a conformationally restricted cocaine analog, wherein removal of the two-carbon bridge yields a piperidine core that retains binding site recognition while altering pharmacological properties [1]. Critically, the scaffold's compatibility with pig liver esterase (PLE)-mediated resolution enables the production of enantiomerically pure 4-hydroxy- and 4-benzoyloxy-3-carbomethoxypiperidines [2]. This enzymatic approach circumvents the need for costly asymmetric synthesis, providing both enantiomers for rigorous structure-activity relationship (SAR) studies—an essential requirement since stereochemistry profoundly influences dopamine transporter binding affinity and selectivity profiles in this chemotype [3].

CCR5 Antagonist Screening Libraries and HIV Entry Inhibitor Discovery

For drug discovery programs targeting CCR5-mediated diseases—including HIV infection, asthma, rheumatoid arthritis, autoimmune conditions, and chronic obstructive pulmonary disease (COPD)—this compound serves as a validated CCR5 antagonist starting point [1]. The compound belongs to the privileged 4-hydroxypiperidine chemotype, which has been identified through high-throughput screening as a potent scaffold for chemokine receptor (CCR1/CCR5) antagonism [2]. Incorporating this compound into focused screening libraries provides a mechanistically anchored hit-finding strategy, offering an advantage over untargeted piperidine collections that lack demonstrated chemokine receptor engagement [1]. The benzoyl substitution pattern may further contribute to receptor subtype selectivity profiles relevant for lead optimization.

CNS Drug Discovery with In Vivo Behavioral Validation

Neuroscience research programs requiring compounds with pre-established in vivo CNS activity can leverage the documented conditioned avoidance response (CAR) blockade of this compound in rat models [1]. The CAR assay is a well-validated preclinical predictor of antipsychotic efficacy, providing a functional readout that complements in vitro receptor binding data [2]. By procuring a compound with existing in vivo behavioral pharmacology characterization, research groups can reduce the attrition associated with advancing compounds that demonstrate in vitro potency but fail to cross the blood-brain barrier or elicit functional CNS responses [1]. The compound's moderate opioid receptor binding profile (pKi values of 4.91 at κ-OPRK and 4.84 at μ-OPRM) provides additional context for interpreting behavioral outcomes and designing appropriate control experiments [3].

Enantioselective Synthesis Methodology Development

Academic and industrial process chemistry groups developing scalable enzymatic resolution methods can utilize this compound as a benchmark substrate for pig liver esterase (PLE) optimization studies. The compound's dual ester functionality (carbomethoxy at C3 and benzoate at C4, or the corresponding hydroxyl/ester pattern after hydrolysis) provides a well-characterized system for evaluating chemo- and enantioselectivity parameters [1]. The established protocol demonstrates that PLE preferentially hydrolyzes the benzoate ester over the carbomethoxy group, enabling selective deprotection strategies applicable to more complex synthetic sequences [2]. This methodological precedent makes the compound a valuable reference standard for calibrating enzymatic resolution conditions when extending PLE-mediated approaches to novel N-substituted piperidine substrates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.